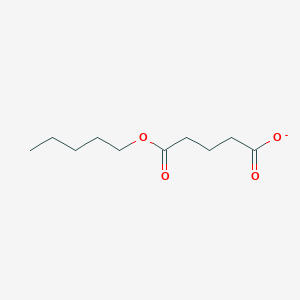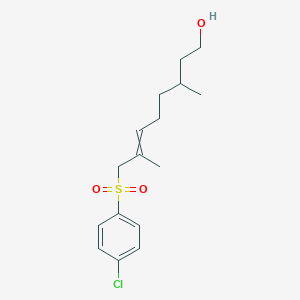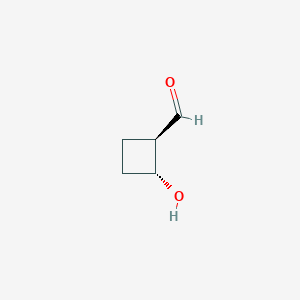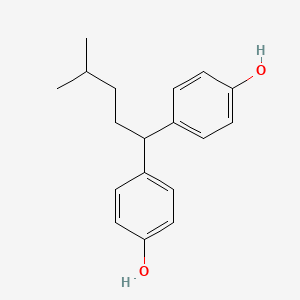
4,4'-(4-Methylpentane-1,1-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(4-Methylpentane-1,1-diyl)diphenol is a chemical compound with the molecular formula C18H22O2. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Methylpentane-1,1-diyl)diphenol typically involves the reaction of phenol with 4-methylpentan-2-one in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(4-Methylpentane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(4-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(4-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance plastics and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-(4-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The pathways involved include binding to estrogen receptors and altering gene expression, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Similar structure but with different substituents on the central carbon atom.
Bisphenol S (BPS): Contains sulfone groups instead of the methylpentane moiety.
Bisphenol F (BPF): Has a different alkyl chain connecting the phenyl rings.
Uniqueness
4,4’-(4-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other bisphenols may not perform as effectively.
Eigenschaften
CAS-Nummer |
90729-99-0 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4-[1-(4-hydroxyphenyl)-4-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-13(2)3-12-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,18-20H,3,12H2,1-2H3 |
InChI-Schlüssel |
RVGOVXZCFLRAQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



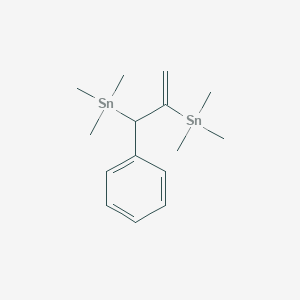

![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)



